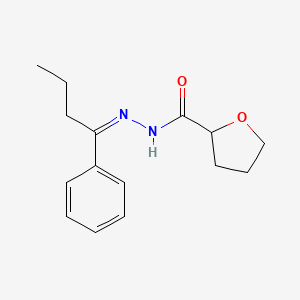
N'-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of N’-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide typically involves the reaction of tetrahydrofuran-2-carbohydrazide with 1-phenylbutanal under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
N’-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
N’-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N’-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
N’-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide can be compared with other similar compounds, such as:
- N’-(1-Phenylethylidene)tetrahydrofuran-2-carbohydrazide
- N’-(1-Phenylpropylidene)tetrahydrofuran-2-carbohydrazide
- N’-(1-Phenylpentylidene)tetrahydrofuran-2-carbohydrazide
These compounds share a similar core structure but differ in the length and nature of the alkyl chain attached to the phenyl group . The uniqueness of N’-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide lies in its specific alkyl chain length, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
60943-75-1 |
|---|---|
Fórmula molecular |
C15H20N2O2 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
N-[(Z)-1-phenylbutylideneamino]oxolane-2-carboxamide |
InChI |
InChI=1S/C15H20N2O2/c1-2-7-13(12-8-4-3-5-9-12)16-17-15(18)14-10-6-11-19-14/h3-5,8-9,14H,2,6-7,10-11H2,1H3,(H,17,18)/b16-13- |
Clave InChI |
YJHQBFSUQXBLHC-SSZFMOIBSA-N |
SMILES isomérico |
CCC/C(=N/NC(=O)C1CCCO1)/C2=CC=CC=C2 |
SMILES canónico |
CCCC(=NNC(=O)C1CCCO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((Dibenzo[b,d]furan-2-yloxy)methyl)benzoic acid](/img/structure/B12884042.png)
![Dichloro[4,4'-(1,2-diamino-1,2-ethanediyl)bis[3,5-dichlorophenol]-N,N']platinum](/img/structure/B12884051.png)
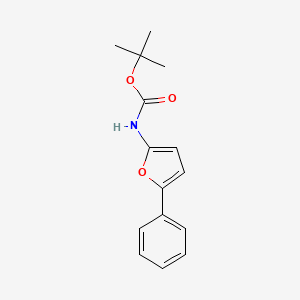



![3-[3-(Dimethylamino)phenyl]pyrrolidine-2,5-dione](/img/structure/B12884081.png)

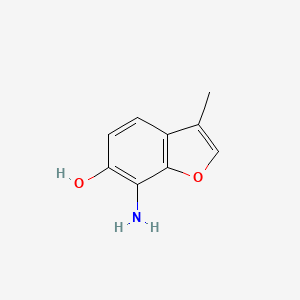
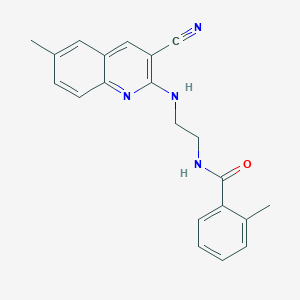

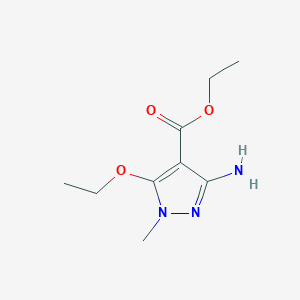
![2-(Carboxy(hydroxy)methyl)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12884111.png)

